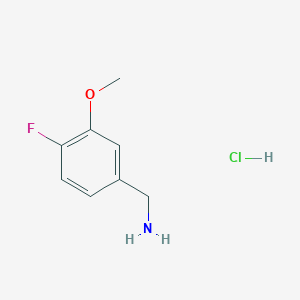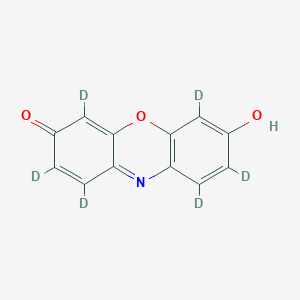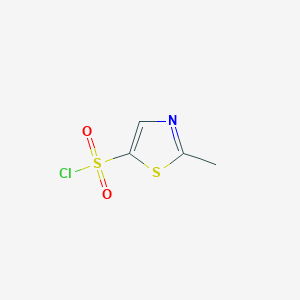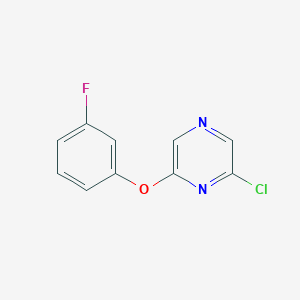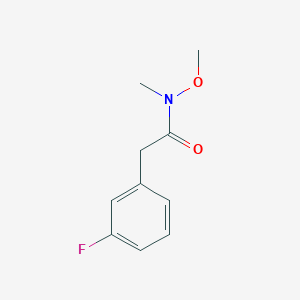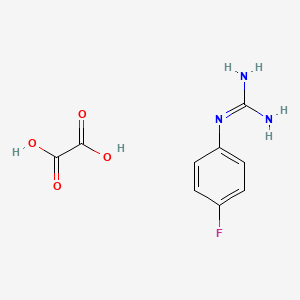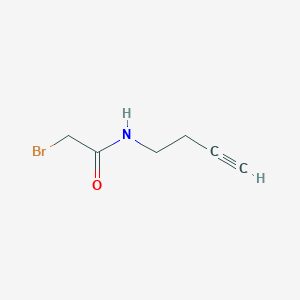![molecular formula C15H20BrN5O2 B1442440 4-(4-Boc-1-piperazinil)-5-bromo-7H-pirrolo[2,3-d]pirimidina CAS No. 1072027-36-1](/img/structure/B1442440.png)
4-(4-Boc-1-piperazinil)-5-bromo-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
“4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is a derivative of piperazine and pyrimidine . Piperazine derivatives are widely used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .
Chemical Reactions Analysis
Piperazine derivatives have been used for the derivatization of carboxyl groups on peptides . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de pirimidina, incluyendo “4-(4-Boc-1-piperazinil)-5-bromo-7H-pirrolo[2,3-d]pirimidina”, han mostrado un potencial significativo en la investigación anticancerígena . Se ha encontrado que inhiben CDK2, una proteína cinasa que juega un papel crucial en la regulación del ciclo celular . La inhibición de CDK2 puede conducir al arresto del ciclo celular y a la apoptosis, convirtiéndola en un objetivo atractivo para el tratamiento del cáncer .
Inhibición de CDK2
La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que ataca las células tumorales de manera selectiva . Se ha encontrado que los derivados de pirimidina son potentes inhibidores de CDK2 .
Aplicaciones Antimicrobianas
La pirimidina es un componente endógeno crítico del cuerpo humano y debido a su accesibilidad sintética y diversidad estructural, el andamiaje de la pirimidina ha encontrado aplicaciones terapéuticas generalizadas, incluidas las aplicaciones antimicrobianas .
Aplicaciones Antivirales
También se ha informado que los derivados de pirimidina poseen propiedades antivirales potenciales . Esto los convierte en un recurso valioso en el desarrollo de nuevos fármacos antivirales .
Trastornos Neurológicos
También se informa que las pirimidinas poseen propiedades medicinales potenciales importantes para los agentes activos en el sistema nervioso central (SNC) . Esto sugiere que podrían usarse en el tratamiento de diversos trastornos neurológicos .
Diabetes Mellitus
Se ha encontrado que los derivados de pirimidina tienen aplicaciones potenciales en el tratamiento de la diabetes mellitus . Este es un hallazgo significativo, dada la prevalencia mundial de esta enfermedad .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the halting of the cell cycle, preventing the cells from dividing and proliferating . The compound’s inhibitory effect on CDK2 is significant, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine prevents cells from replicating their DNA, thereby halting the cell cycle .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the action of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine is the inhibition of cell cycle progression, leading to the death of cancer cells . This is due to the compound’s inhibitory effect on CDK2, which is crucial for cell cycle progression .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNNCWOKMEGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)

